The Physical and Chemical Landscape of[(2R)-3,3-dimethyloxiran-2-yl]methanol: A Technical Guide for Asymmetric Synthesis
The Physical and Chemical Landscape of[(2R)-3,3-dimethyloxiran-2-yl]methanol: A Technical Guide for Asymmetric Synthesis
Executive Summary
In the realm of asymmetric synthesis and drug development, chiral epoxy alcohols serve as indispensable building blocks. [(2R)-3,3-dimethyloxiran-2-yl]methanol , commonly referred to as (R)-(-)-3,3-dimethylglycidol, is a highly functionalized chiral synthon. Its unique architecture—an oxirane ring flanked by a gem-dimethyl group at C3 and a hydroxymethyl group at C2—imparts distinct regioselective and stereospecific reactivity. This whitepaper synthesizes the physical properties, thermodynamic descriptors, and field-proven experimental protocols for handling and utilizing this compound, ensuring high-fidelity results in complex synthetic pipelines.
Molecular Architecture and Quantitative Descriptors
Understanding the baseline physical and chemical properties of [(2R)-3,3-dimethyloxiran-2-yl]methanol is critical for predicting its behavior in various solvent systems and biological assays. The compound is a low-molecular-weight, polar, and highly reactive liquid[1].
The table below summarizes the core quantitative data synthesized from authoritative chemical databases[2][3][4][5]:
| Property | Value | Source |
| IUPAC Name | [(2R)-3,3-dimethyloxiran-2-yl]methanol | [2] |
| CAS Number | 62748-09-8 (2R-enantiomer), 18511-56-3 (Racemate) | [3],[5] |
| Molecular Formula | C5H10O2 | [2] |
| Molecular Weight | 102.13 g/mol | [4] |
| Exact Mass | 102.068 Da | [4] |
| Topological Polar Surface Area (TPSA) | 32.8 Ų | [4] |
| XLogP3 (Lipophilicity) | -0.1 | [4] |
| Physical State | Liquid | [1] |
| Storage Temperature | -20 °C (Cold-chain required) | [5] |
Safety and Handling Causality
According to GHS classifications[4], this compound is a combustible liquid (H227) and poses significant acute toxicity risks. It is toxic if inhaled (H331) and harmful via dermal/oral routes (H302, H312). The high ring strain of the epoxide makes it susceptible to exothermic polymerization or degradation if exposed to Lewis acids or elevated temperatures. Consequently, cold-chain transportation and strict storage at -20 °C are mandatory to maintain structural integrity and enantiomeric purity[5].
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of[(2R)-3,3-dimethyloxiran-2-yl]methanol lies in the controlled opening of its oxirane ring. The gem-dimethyl substitution at C3 creates a stark steric and electronic contrast compared to the C2 position, dictating the regioselectivity of nucleophilic attacks.
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Acid-Catalyzed Pathway: Under acidic conditions, the oxirane oxygen is protonated, weakening the C–O bonds. The transition state develops carbocation character. Because C3 is tertiary (bonded to two methyls), it stabilizes the positive charge far better than the secondary C2. Thus, nucleophiles predominantly attack at C3, yielding a chiral 1,2-diol derivative.
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Base-Catalyzed Pathway: Under standard basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the least sterically hindered carbon. Despite C2 being secondary, it is significantly less hindered than the tertiary C3, leading to attack at C2 and the formation of a 1,3-diol derivative.
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The Payne Rearrangement: When treated with a strong base, the primary alcohol is deprotonated. The resulting alkoxide attacks C2 intramolecularly, opening the original epoxide and forming a new terminal epoxide (3-methyl-1,2-epoxybutan-3-ol). Although the internal epoxide is thermodynamically favored, the terminal epoxide is vastly more reactive toward external nucleophiles. Under Curtin-Hammett control, external nucleophiles will rapidly trap the terminal epoxide at C1, driving the equilibrium forward.
Mechanistic pathways and regioselectivity of[(2R)-3,3-dimethyloxiran-2-yl]methanol ring opening.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Regioselective Aminolysis via Payne Rearrangement
This workflow leverages the Payne rearrangement to achieve highly regioselective nucleophilic attack at the terminal carbon, yielding a chiral amino-diol.
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Step 1: Substrate Activation. Dissolve 1.0 eq of [(2R)-3,3-dimethyloxiran-2-yl]methanol in anhydrous tert-butanol under an inert argon atmosphere. Add 0.1 eq of potassium tert-butoxide ( KOtBu ). Causality: The strong, bulky base deprotonates the primary alcohol without acting as a competing nucleophile, initiating the Payne equilibrium.
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Step 2: Nucleophilic Trapping. Dropwise add 1.2 eq of the target amine (e.g., benzylamine). Heat the reaction to 60 °C for 12 hours.
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Step 3: Reaction Monitoring. Monitor via TLC (Stain with KMnO4). The disappearance of the starting material indicates the continuous siphoning of the transient terminal epoxide by the amine.
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Step 4: Quenching and Extraction. Quench with saturated aqueous NH4Cl to neutralize the base. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
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Step 5: Self-Validation (NMR Checkpoint). Analyze the crude mixture via 1H NMR. The disappearance of the characteristic oxirane proton at C2 (typically ~2.8-3.2 ppm) and the emergence of a new ABX system corresponding to the 1-amino-2-ol motif confirms successful regioselective ring opening. If starting material persists, verify the anhydrous nature of the base, as moisture prematurely quenches the alkoxide intermediate.
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral GC
Maintaining the chiral integrity of the (2R) enantiomer is paramount. Gas Chromatography (GC) utilizing cyclodextrin derivatives as chiral stationary phases is the gold standard for volatile chiral epoxides like 3,3-dimethylglycidol[6][7].
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Step 1: Sample Preparation. Dilute 5 mg of the epoxide in 1 mL of GC-grade dichloromethane. (Optional: If peak tailing occurs, derivatize the alcohol moiety using acetic anhydride/pyridine to increase volatility).
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Step 2: GC Setup. Equip the GC with a capillary column coated with polysiloxane-dissolved β -cyclodextrin[7]. Set the injector temperature to 200 °C and the FID detector to 250 °C.
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Step 3: Isothermal Run. Program the oven to an isothermal hold (e.g., 80 °C). Causality: Cyclodextrins form transient inclusion complexes with the enantiomers. The subtle differences in steric interactions between the (2R) and (2S) enantiomers within the chiral cavity lead to differential partitioning, requiring a stable, low-temperature isothermal run to achieve baseline resolution[6].
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Step 4: Self-Validation (Racemic Reference). Prior to analyzing the (2R) batch, inject a racemic standard of 18511-56-3. Adjust the carrier gas velocity until baseline resolution ( Rs>1.5 ) is achieved between the two enantiomeric peaks. This ensures the system's resolving power is sufficient before quantifying the enantiomeric excess of the target batch.
Sources
- 1. (3,3-dimethyloxiran-2-yl)methanol | 18511-56-3 [sigmaaldrich.com]
- 2. (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(2R)-3,3-dimethyloxiran-2-yl]methanol | 62748-09-8 [sigmaaldrich.com]
- 4. (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3,3-Dimethyloxiran-2-yl)methanol | 18511-56-3 [sigmaaldrich.com]
- 6. dokumen.pub [dokumen.pub]
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